Chemical Identity and Classification
The compound 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(pyridin-2-yl)acetamide is a complex organic molecule characterized by its unique structural features. It is classified under heterocyclic compounds, specifically as a pyridazinone derivative. The molecular formula is , and it possesses a molecular weight of approximately .
Source and Availability
This compound can be synthesized through various organic chemistry methods and is available for purchase from chemical suppliers specializing in advanced organic compounds. Its unique structure makes it a subject of interest in both academic research and industrial applications .
Methods of Synthesis
The synthesis of 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(pyridin-2-yl)acetamide typically involves multi-step organic reactions. The following steps outline a common synthetic route:
Technical Details
The synthesis may require specific reagents such as halogenated compounds for substitution reactions and controlled conditions for cyclization. Typical solvents used include dimethylformamide and ethanol for purification processes .
Structural Characteristics
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | |
IUPAC Name | N-(2,5-dimethoxyphenyl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide |
InChI Key | OZNMATPWZKCJHG-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C=C3CCCCCC3=N2 |
The structure showcases a pyridazine ring fused with a cycloheptane framework and functionalized with an acetamide group .
Reactivity Profile
This compound can undergo various chemical reactions due to its functional groups:
Common Reagents and Conditions
Typical reagents include:
The mechanism of action for 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(pyridin-2-yl)acetamide involves its interaction with biological targets such as enzymes or receptors. This binding can modulate their activity and lead to various biological effects.
Detailed studies are required to elucidate the specific pathways and interactions involved in its mechanism of action .
Physical Properties
The compound exhibits typical characteristics associated with heterocyclic compounds:
Chemical Properties
Relevant chemical properties include:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the identity and purity of the compound .
The applications of 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(pyridin-2-yl)acetamide span several scientific fields:
CAS No.: 11033-22-0
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.:
CAS No.: 91698-30-5